![molecular formula C8H5F11O2 B3040812 [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide CAS No. 243128-42-9](/img/structure/B3040812.png)
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
Übersicht
Beschreibung
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is a useful research compound. Its molecular formula is C8H5F11O2 and its molecular weight is 342.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Plant Toxicity
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide, also known as GenX, has been scrutinized for its environmental impact and toxicity in plants. Studies have shown that GenX is bioaccumulative and its presence can significantly inhibit plant growth, photosynthesis, and induce oxidative stress. This has been specifically observed in Arabidopsis thaliana and Nicotiana benthamiana, where exposure to GenX reduced biomass, root growth, chlorophyll content, and altered the levels of phenolic compounds and superoxide dismutase activity (Chen et al., 2019).
Industrial Applications and Catalysis
The compound has significant relevance in industrial chemistry, especially in the field of catalysis. It is used in the epoxidation of olefins, a critical reaction in industrial chemistry for producing various chemical intermediates. Polyoxometalates have been employed for the epoxidation of olefins with hydrogen peroxide, highlighting the compound's role in developing efficient epoxidation systems (Mizuno et al., 2005). Additionally, its interaction with peroxotungstate or peroxomolybdate species and transition-metal-substituted polyoxometalates has been instrumental in the field (Carraro et al., 2016).
Synthetic Chemistry and Reactions
In synthetic chemistry, this compound is involved in numerous reactions, including Meinwald rearrangement reactions catalyzed by copper tetrafluoroborate, highlighting its utility in producing carbonyl compounds (Robinson et al., 2006). It also plays a role in the synthesis of hybrid organic-inorganic materials, showcasing its versatility in material science (Innocenzi et al., 1999).
Safety and Hazards
Exposure to “[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide” potentially presents hazards for acute toxicity, skin corrosion, serious eye damage, skin sensitization, genetic toxicity, specific target organ toxicity, and carcinogenicity . The EPA has ordered companies to conduct testing on this substance due to these potential risks .
Zukünftige Richtungen
The future directions for “[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide” involve further testing and research to better understand its potential environmental and human health impacts . The EPA has issued orders for testing related to the physical and chemical properties of the substance as well as health effects from dermal exposure .
Wirkmechanismus
Target of Action
It’s known that this compound was designed to replace perfluorooctanoic acid (pfoa), which has been phased out due to environmental persistence and systemic toxicity . PFOA is known to affect various systems in the body, including the immune system .
Mode of Action
It has been observed that in rodent models, pfoa exposure suppresses t cell-dependent antibody responses (tdar) and vaccine responses . It’s possible that 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide may have similar effects, although it appears less potent at suppressing TDAR relative to PFOA .
Biochemical Pathways
The compound has been associated with up-regulated fatty acid metabolism, PPAR signaling, and mitochondrial and peroxisomal fatty acid β-oxidation . It also seems to down-regulate complement and coagulation cascades . These pathways are crucial for energy production and immune response, indicating that the compound could have significant effects on these biological processes.
Pharmacokinetics
It is rapidly eliminated exclusively in the urine in both rats and mice, with rats eliminating it more quickly than mice . Pharmacokinetic analysis in monkeys, rats, and mice indicate rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase .
Result of Action
The compound has been observed to cause an increase in relative liver weight and peroxisome proliferation at certain doses . It also suppresses TDAR in females at high doses and increases T lymphocyte numbers in males at high doses . B lymphocyte numbers were unchanged in both sexes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known to have widespread environmental distribution and high bioaccumulation capability . Its potential toxicity and health risk are still largely unknown and are a cause for concern .
Biochemische Analyse
Cellular Effects
The effects of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the immune response by modulating T cell-dependent antibody responses and splenic lymphocyte subpopulations in rodent models . Additionally, this compound can induce oxidative stress and disrupt cellular homeostasis, leading to changes in cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. It can also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions of this compound with biomolecules are facilitated by its electrophilic epoxide group, which reacts with nucleophilic sites on proteins and DNA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, in rodent models, high doses of this compound have been associated with increased liver weight and peroxisome proliferation . Additionally, threshold effects have been observed, where certain dosages lead to significant changes in biochemical and physiological parameters.
Eigenschaften
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O2/c9-4(6(12,13)14,1-3-2-20-3)21-8(18,19)5(10,11)7(15,16)17/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMFZPWRCMEYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


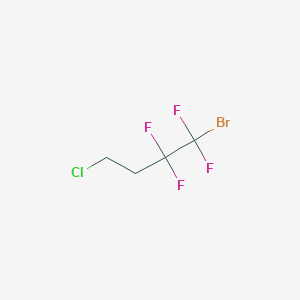

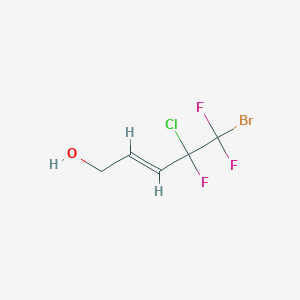
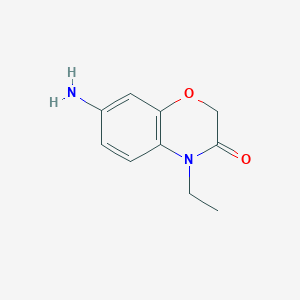
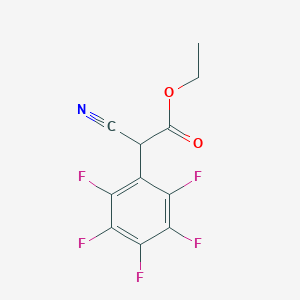
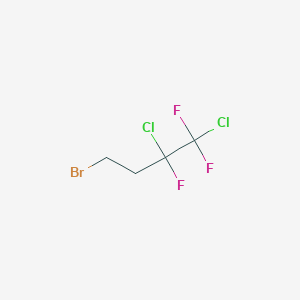



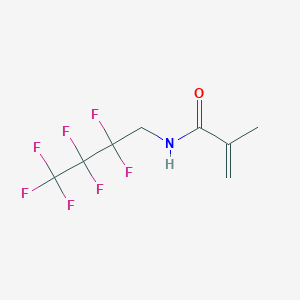

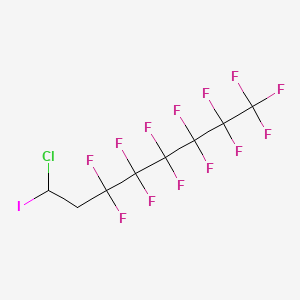

![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)
